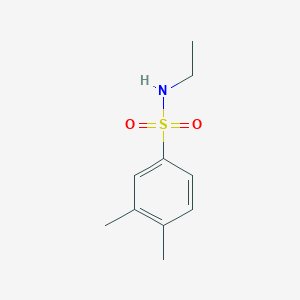

N-ethyl-3,4-dimethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

N-ethyl-3,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-4-11-14(12,13)10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 |

InChI Key |

YLJAQMDWJLHXBK-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Ethyl 3,4 Dimethylbenzene 1 Sulfonamide

Established Synthetic Routes for Sulfonamide Formation

The traditional synthesis of sulfonamides, including N-ethyl-3,4-dimethylbenzene-1-sulfonamide, is rooted in fundamental organic chemistry principles, primarily involving the reaction of a sulfonyl chloride with an amine.

General Sulfonamide Synthesis Principles

The most common and well-established method for forming the sulfonamide functional group is the reaction between a sulfonyl chloride and a primary or secondary amine. This reaction, often referred to as the Hinsberg reaction, serves as a classic method for synthesizing sulfonamides and can also be used to distinguish between primary, secondary, and tertiary amines.

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or an excess of the amine reactant, is typically used to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction, driving the equilibrium towards the product. The resulting N-substituted sulfonamide from a primary amine still possesses an acidic proton on the nitrogen, rendering it soluble in alkali. tardigrade.indoubtnut.com

Specific Reaction Conditions and Reagents for Benzenesulfonamides

The synthesis of this compound begins with the preparation of its key precursor, 3,4-dimethylbenzene-1-sulfonyl chloride. This intermediate is typically synthesized via the electrophilic aromatic substitution of 1,2-dimethylbenzene (o-xylene) with chlorosulfonic acid. orgsyn.orgjustia.com The reaction involves the direct chlorosulfonation of the aromatic ring.

Once the 3,4-dimethylbenzenesulfonyl chloride is obtained, it is reacted with ethylamine (B1201723) to form the target sulfonamide. tardigrade.in The reaction is generally carried out in a suitable solvent and in the presence of a base to scavenge the HCl produced.

Table 1: Typical Reaction Conditions for this compound Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| 3,4-Dimethylbenzene-1-sulfonyl chloride | Ethylamine | Pyridine or excess Ethylamine | Diethyl ether, Dichloromethane, or Toluene | 0 °C to Room Temperature | tardigrade.in |

Advanced Synthetic Approaches to this compound and Related Derivatives

Modern organic synthesis has introduced several advanced methodologies that can be applied to the synthesis and functionalization of sulfonamides, offering improvements in efficiency, reaction time, and the ability to create complex derivatives.

Photocatalytic Functionalization Strategies for Sulfonamides

Photocatalysis has emerged as a powerful tool for the late-stage functionalization of complex molecules, including sulfonamides. acs.org Instead of being a static functional group, the sulfonamide can be activated under mild, metal-free photocatalytic conditions to form pivotal sulfonyl radical intermediates. acs.orgresearchgate.net This is often achieved by first converting the sulfonamide into an N-sulfonylimine, which then acts as a sulfonyl radical precursor upon irradiation with visible light. acs.org

These highly reactive sulfonyl radicals can then participate in a variety of chemical transformations, such as the hydrosulfonylation of alkenes, to form new carbon-sulfur bonds. acs.org This strategy allows for the diversification of sulfonamide-containing molecules like this compound, enabling the introduction of new functional groups and the synthesis of novel derivatives that are not easily accessible through traditional methods. researchgate.net

Table 2: Photocatalytic Hydrosulfonylation of Alkenes via Sulfonyl Radicals

| Sulfonamide Precursor | Alkene Substrate | Photocatalyst | Light Source | Outcome | Reference |

|---|---|---|---|---|---|

| N-Sulfonylimine | Various electron-poor and neutral alkenes | Organic Dyes (e.g., 4CzIPN) | Blue LEDs | Formation of functionalized sulfones | acs.orgresearchgate.net |

Microwave-Assisted Synthesis in Sulfonamide Chemistry

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, improve yields, and enhance the purity of products compared to conventional heating methods. rasayanjournal.co.innih.gov In sulfonamide chemistry, microwave irradiation can be effectively applied to the reaction between a sulfonic acid or sulfonyl chloride and an amine. amazonaws.com

This method allows for rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the sulfonamide bond formation. amazonaws.com The synthesis can often be performed under solvent-free conditions, contributing to a greener chemical process. nih.gov For the synthesis of this compound, a microwave-assisted approach could offer a more efficient alternative to traditional heating, potentially leading to higher yields in a fraction of the time. rasayanjournal.co.in

Table 3: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Method | Typical Reaction Time | Typical Yield | Key Advantage | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours | Moderate to Good | Well-established | rasayanjournal.co.in |

| Microwave Irradiation | Minutes | Good to Excellent | Rapid, high yield, energy efficient | rasayanjournal.co.innih.govamazonaws.com |

C-N Bond Formation Reactions in Sulfonamide Synthesis

Advanced C-N bond formation reactions, particularly palladium-catalyzed cross-coupling reactions, represent a cornerstone of modern synthetic chemistry for creating N-aryl sulfonamides. acs.orgacs.orgresearchgate.net The Buchwald-Hartwig amination, for example, allows for the coupling of aryl halides or triflates with sulfonamides. researchgate.net While the target molecule, this compound, is an N-alkyl sulfonamide typically formed via nucleophilic substitution, these cross-coupling methods are indispensable for synthesizing its N-aryl derivatives.

This transformation is crucial in medicinal chemistry for accessing a wide range of structurally diverse sulfonamides. acs.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand to facilitate the coupling between the sulfonamide nitrogen and the aromatic carbon. organic-chemistry.orgnih.gov These methods provide a powerful route to derivatives of this compound where the ethyl group is replaced by various aryl or heteroaryl moieties.

Table 4: Components of a Typical Pd-Catalyzed Sulfonamide N-Arylation

| Component | Example | Function | Reference |

|---|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor | acs.orgorganic-chemistry.org |

| Ligand | XPhos, tBuXPhos | Stabilizes catalyst, facilitates C-N bond formation | organic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, NaOH | Deprotonates sulfonamide | acs.org |

| Aryl Partner | Aryl bromide, chloride, or triflate | Provides the aryl group | researchgate.net |

Late-Stage Functionalization Techniques for Sulfonamides

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, enabling the modification of complex molecules at a late point in their synthesis, which allows for rapid generation of analogs for structure-activity relationship studies. mpg.dechimia.chresearchgate.net For sulfonamides like this compound, LSF techniques have been developed to introduce new functional groups, thereby altering the parent molecule's properties. researchgate.netchemrxiv.org

One innovative approach involves the use of photocatalysis to convert the typically robust sulfonamide group into reactive intermediates. researchgate.netacs.org This metal-free method allows for the functionalization of pharmaceutically relevant sulfonamides by harnessing radical chemistry. acs.org For instance, N-sulfonylimines, readily formed from primary sulfonamides, can serve as precursors to sulfonyl radicals under mild photocatalytic conditions. acs.org Electrochemical methods also offer a pathway for the late-stage C-H functionalization of the aromatic ring, providing a direct route to introduce substituents without pre-functionalization. These techniques are notable for their high functional group tolerance, a critical feature when working with complex molecular architectures. researchgate.netchemrxiv.org

A general and mild method for the conversion of primary sulfonamides to other functional groups proceeds through the reductive deamination to sulfinates via transient N-sulfonylimines. chemrxiv.org This approach demonstrates exceptional tolerance for common functional groups and has been successfully applied to the late-stage derivatization of several complex pharmaceutical compounds. chemrxiv.org

Optimization of Synthetic Processes for this compound

The optimization of synthetic routes to this compound and its derivatives is crucial for efficient and scalable production. Key reactions in its synthesis and derivatization, such as N-alkylation, are subject to optimization of various parameters.

For catalytic N-alkylation reactions, optimization involves screening catalysts, bases, solvents, and reaction temperatures. In the manganese-catalyzed N-alkylation of p-toluenesulfonamide (B41071) with benzyl (B1604629) alcohol, a systematic optimization identified a Mn(I) PNP pincer complex with K₂CO₃ in xylenes (B1142099) at 150 °C as the optimal conditions, achieving a 98% NMR yield. acs.org

Adjustment of Reaction Parameters for Enhanced Yield and Purity

Information regarding the specific adjustment of reaction parameters to enhance the yield and purity of this compound is not documented in available scientific literature. For the synthesis of sulfonamides in general, key parameters that are often optimized include reaction temperature, concentration of reactants, choice of solvent, and the type of base used to neutralize the hydrogen chloride byproduct. The optimization of these parameters is typically achieved through systematic experimentation, such as a design of experiments (DoE) approach, to identify the conditions that provide the highest yield of a pure product. However, without experimental data specific to this compound, a detailed discussion and data table cannot be constructed.

Considerations for Scalability in Organic Synthesis

Similarly, there is no specific information available concerning the scalability of the synthesis of this compound. When scaling up the synthesis of any chemical compound from the laboratory to an industrial scale, several factors must be considered. These include:

Heat Transfer: The management of heat generated during the reaction is critical. Exothermic reactions that are easily controlled in small flasks can become hazardous on a large scale if not properly managed with appropriate cooling systems.

Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, which can result in side reactions and decreased product purity.

Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with the large-scale handling of reactants and solvents.

Cost-Effectiveness: The economic viability of the process is a key consideration. This includes the cost of raw materials, energy consumption, and waste disposal.

Regulatory Compliance: The manufacturing process must adhere to all relevant environmental and safety regulations.

Without specific studies on the synthesis of this compound, a more detailed analysis of the considerations for its scalable production remains speculative.

Computational Chemistry and Theoretical Investigations of N Ethyl 3,4 Dimethylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. For N-ethyl-3,4-dimethylbenzene-1-sulfonamide, these calculations elucidate its structural and electronic properties, which are essential for predicting its chemical behavior and stability. These theoretical methods allow for a detailed examination of the molecule at the atomic level, providing data that complements and guides experimental research.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. A common approach involves using hybrid functionals, such as B3PW91, which combines Becke's three-parameter exchange functional with the Perdew-Wang 91 correlation functional. mkjc.in This is paired with a basis set, like 6-31g(d,p), which defines the set of mathematical functions used to build the molecular orbitals. mkjc.in

This specific combination, B3PW91/6-31g(d,p), has been successfully utilized in comprehensive theoretical studies of other benzene (B151609) sulfonamide derivatives to gain deep insights into their molecular structure, vibrational properties, and bonding interactions. mkjc.in The application of this method to this compound would involve optimizing the molecule's geometry to find its most stable conformation (lowest energy state) and then calculating its various electronic properties based on this optimized structure.

Once the geometry of this compound is optimized using DFT, a wealth of information can be extracted. This includes precise bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For similar sulfonamides, theoretical calculations have shown excellent agreement with experimental data from X-ray crystallography, validating the accuracy of the computational models. nih.gov

Key electronic properties that can be calculated include the dipole moment, polarizability, and various thermodynamic parameters. These properties are crucial for understanding how the molecule will interact with itself and with other molecules, influencing its physical characteristics like solubility and boiling point.

Table 1: Representative Calculated Geometric Parameters for a Sulfonamide Moiety (Note: These are typical values based on DFT calculations of similar molecules and serve as illustrative examples.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| S–O1 | 1.43 | - |

| S–O2 | 1.42 | - |

| S–N | 1.63 | - |

| S–C (aryl) | 1.76 | - |

| O1–S–O2 | - | 119.5 |

| N–S–C (aryl) | - | 107.8 |

Natural Bonding Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.govnih.gov By examining the interactions between filled donor NBOs and empty acceptor NBOs, it's possible to quantify the stability of the molecule arising from these electron delocalization effects.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nist.gov

A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nist.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. For this compound, analyzing the distribution of these orbitals would show which parts of the molecule are most likely to participate in chemical reactions. Calculations on similar sulfonamides have shown that a small HOMO-LUMO gap is indicative of charge transfer occurring within the molecule. nih.govnih.gov

Table 2: Illustrative Frontier Orbital Energies and Related Properties (Note: These values are representative for similar sulfonamide compounds.)

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.3 |

The Electron Localization Function (ELF) is a method used to visualize the spatial distribution of electron pairs within a molecule. It provides a clear picture of core electrons, covalent bonds, and lone pairs. mkjc.in The ELF value ranges from 0 to 1, where values close to 1 indicate a high probability of finding a localized electron pair, characteristic of covalent bonds or lone pairs. In contrast, low ELF values suggest regions of delocalized electrons. For this compound, an ELF analysis would map out these regions, providing a detailed understanding of its chemical bonding and electron structure. mkjc.in

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution.

Typically, regions of negative potential (shown in red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonyl group, identifying them as centers of high electron density. Conversely, positive potential would be expected around the hydrogen atoms, particularly the one attached to the sulfonamide nitrogen, indicating these as potential sites for interaction with nucleophiles. nih.govnih.gov This analysis provides crucial insights into the molecule's intermolecular interaction patterns and chemical reactivity. mkjc.in

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are cornerstone techniques in computational chemistry that allow for the detailed examination of molecular structures and their dynamic behaviors. For this compound, these methods can elucidate its potential as a ligand, its conformational preferences, and the energetic landscape of its solid state.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In non-clinical research, this technique is instrumental in screening and analyzing how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Docking studies on sulfonamide derivatives have been widely conducted to explore their potential against various targets. nih.gov For instance, research has shown that sulfonamides can bind to enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase (DHPS). rsc.orgnih.gov The process involves placing the ligand into the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. nih.gov Favorable binding affinities are indicated by lower energy scores (more negative values). nih.gov Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the target's active site, are then analyzed to understand the basis of this affinity. rjb.ro Studies on similar benzenesulfonamide (B165840) derivatives have revealed specific interactions that are crucial for their inhibitory activity. tandfonline.com

A hypothetical molecular docking study of this compound against a potential kinase target might yield results as shown in the table below, illustrating the binding energy and key interacting residues.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| Kinase Target X | -8.5 | LEU23, VAL31, ALA45, LYS101 | LYS101, ASP150 |

| Kinase Target Y | -7.2 | ILE15, PHE80, MET82 | ASN81 |

| Kinase Target Z | -6.9 | VAL10, ALA25, LEU88 | GLU85 |

This table is illustrative and based on typical results for sulfonamide derivatives.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and interaction dynamics of a ligand-target complex over time. mdpi.com Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose of this compound within a protein's active site.

During an MD simulation, the movements of atoms in the system are calculated over a specific period, providing insights into the flexibility of the ligand and the protein. tandfonline.com Key metrics such as Root Mean Square Deviation (RMSD) are monitored to determine if the complex remains in a stable conformation. Root Mean Square Fluctuation (RMSF) analysis can highlight which parts of the protein and ligand are more flexible. Such simulations have been instrumental in understanding the stability of complexes involving various sulfonamide derivatives. tandfonline.com

| Simulation Time (ns) | RMSD of Ligand (Å) | RMSD of Protein Backbone (Å) | Number of Hydrogen Bonds |

| 10 | 1.2 | 1.5 | 3 |

| 20 | 1.4 | 1.6 | 2 |

| 30 | 1.3 | 1.5 | 3 |

| 40 | 1.5 | 1.7 | 2 |

| 50 | 1.4 | 1.6 | 3 |

This table represents hypothetical data from an MD simulation, showing a stable complex.

The analysis calculates the interaction energies between a central molecule and its neighbors, categorizing them into electrostatic, dispersion, and repulsion components. rasayanjournal.co.in These energies are then used to construct a framework diagram where the cylinders connecting the centroids of interacting molecules represent the strength of the interaction. researchgate.net Studies on various organic crystals have demonstrated that this approach provides a clear picture of the dominant forces, revealing, for example, that dispersion or electrostatic forces may be the most significant contributors to the crystal's organization. nih.govrasayanjournal.co.in

| Interaction Type | Energy (kJ/mol) | Contribution to Total Energy |

| Electrostatic | -55.2 | 45% |

| Dispersion | -60.8 | 50% |

| Repulsion | 6.1 | 5% |

| Total | -109.9 | 100% |

This table provides a hypothetical breakdown of interaction energies for this compound, suggesting that dispersion forces are the most influential in its crystal packing.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

In non-clinical QSAR studies, a dataset of compounds with known biological activities (e.g., inhibitory concentrations) is used to develop a mathematical model. tandfonline.com This model is built by calculating various molecular descriptors for each compound, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. ekb.eg

For a series of sulfonamide derivatives, these descriptors could include properties like molecular weight, logP (a measure of lipophilicity), and various topological and quantum chemical parameters. ekb.eg Statistical methods, such as multiple linear regression (MLR), are then employed to create an equation that relates these descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. ekb.eg

A key outcome of a QSAR study is the identification of the molecular descriptors that have the most significant impact on biological activity. nih.gov For instance, a QSAR model for a series of sulfonamide-based enzyme inhibitors might reveal that higher activity is correlated with a lower value for the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and a higher value for the molecular refractivity. ekb.eg

This information provides valuable insights into the mechanism of action. nih.gov For example, a correlation with electronic descriptors might suggest that electronic interactions are critical for binding to the target, while a correlation with steric descriptors could indicate the importance of the molecule's size and shape for fitting into the active site. benthamdirect.com

| Descriptor | Correlation Coefficient (r) | Significance (p-value) | Interpretation |

| Molecular Weight | 0.25 | > 0.05 | Not significantly correlated |

| LogP | 0.78 | < 0.01 | Higher lipophilicity increases activity |

| Dipole Moment | -0.65 | < 0.05 | Lower dipole moment is favorable |

| HOMO Energy | -0.71 | < 0.01 | Lower HOMO energy enhances activity |

This table presents a hypothetical correlation analysis from a QSAR study on sulfonamide derivatives.

Mechanistic Investigations into the Reactivity of N Ethyl 3,4 Dimethylbenzene 1 Sulfonamide and Its Derivatives

Elucidation of Reaction Mechanisms for Sulfonamide Transformations

The transformations of sulfonamides are diverse and often proceed through complex mechanistic pathways involving reactive intermediates. The stability of the sulfonamide bond makes its cleavage a challenging yet synthetically useful process.

The reactions of N-aryl sulfonamides can be initiated through various means, often leading to the formation of distinct reactive intermediates that dictate the final product. One common pathway involves the generation of a nitrogen-centered radical on the sulfonamide nitrogen. nih.gov This electrophilic radical is a key intermediate that can undergo further reactions, such as intramolecular cyclization.

In radical cyclization reactions of ene sulfonamides, for instance, the initial cyclization step produces an α-sulfonamidoyl radical. nih.gov This intermediate is characterized by the radical center being on the carbon atom adjacent to the sulfonamide nitrogen. A characteristic reaction of this intermediate is the β-elimination of a sulfonyl radical, which results in the formation of an imine. nih.gov This process demonstrates that stable sulfonamides can be cleaved under mild, reductive conditions to form carbon-nitrogen double bonds.

Another significant intermediate is the aryloxyl radical, which can form during certain rearrangement reactions. nih.gov In mass spectrometry studies of N-acyl arylsulfonamides, a Smiles-type rearrangement leads to a carboximidate radical cation, which then fragments. If the nitrogen is not alkylated, the resulting aryloxyl radical abstracts a proton from the nitrogen. However, in N-alkylated compounds like N-ethyl-3,4-dimethylbenzene-1-sulfonamide, the neutral aryloxyl radical is lost, leading to a closed-shell N-alkyl nitrilium ion as a major product. nih.gov

| Key Intermediate | Formation Context | Subsequent Reactivity |

| Nitrogen-Centered Radical | Photoredox catalysis | Intramolecular C–N bond formation |

| α-Sulfonamidoyl Radical | Radical cyclization of ene sulfonamides | β-elimination to form an imine and a sulfonyl radical nih.gov |

| N-Alkyl Nitrilium Ion | Smiles-type rearrangement of N-alkylated sulfonamides | Forms as a stable, closed-shell product ion nih.gov |

Catalysis plays a pivotal role in enabling and controlling the transformations of sulfonamides under mild conditions. Photocatalysis, in particular, has emerged as a powerful tool for generating the necessary reactive intermediates.

Visible-light photoredox catalysis can be used to initiate reactions by generating nitrogen-centered radicals from N-aryl sulfonamides. nih.gov This method allows for the preparation of complex molecules like arylethylamines from commercially available sulfonamides under mild conditions. The photocatalyst absorbs light and engages in a single-electron transfer process, initiating the radical cascade. This approach has been successfully used in intramolecular aminoarylation reactions. nih.govrsc.org

Protocols for the precise control and generation of sulfonyl radicals using visible-light photocatalysis have also been developed. rsc.org These redox-neutral conditions allow for the selective formation of various alkyl sulfonates and sulfonamides from precursors like dimethylsulfamoyl chloride, avoiding the need for harsh oxidants or reductants. rsc.org

While photocatalysis is prominent, more traditional catalytic methods can also be relevant. Base-mediated rearrangements, for example, have been observed in amine derivatives protected with an aryl sulfonamide, indicating the role of base catalysis in facilitating intramolecular N-C transfers. researchgate.net

Studies of Intramolecular Rearrangements and Molecular Transpositions

N-aryl sulfonamides can undergo several types of intramolecular rearrangements, which are of significant interest for their ability to create new molecular scaffolds.

One of the most notable is the Smiles-type rearrangement. In the context of N-acyl arylsulfonamide radical cations, the amide oxygen atom can act as a nucleophile, attacking the ipso-position of the arylsulfonyl group. nih.gov This attack displaces a molecule of sulfur dioxide and leads to the formation of a carboximidate radical cation. This type of rearrangement is surprisingly facile and is thought to occur in the mass spectra of many structurally similar compounds. nih.gov

Another important rearrangement is the desulfonylative aryl migration. In certain photochemical reactions, a nitrogen-centered radical can be trapped in a cyclization, and a subsequent aryl migration from the sulfonyl group to an adjacent alkyl radical center delivers the final product. nih.gov This process effectively repurposes the sulfonyl group as a traceless linker.

Base-mediated nitrogen-to-carbon (N-C) rearrangements have also been reported for amines that are orthogonally protected with an aryl sulfonamide and a carbamate. researchgate.net This isomerization highlights the potential for intramolecular rearrangements involving the sulfonamide group under basic conditions, which has implications for its use as a protecting group in organic synthesis. researchgate.net

Fundamental Insights into Intermolecular Interactions within Chemical Systems

The sulfonamide functional group is a key player in directing intermolecular interactions, which are fundamental to understanding the solid-state structure and properties of these compounds. The sulfur is electron-deficient, while the two oxygen atoms are electron-rich, creating a strong dipole.

The presence of the sulfonamide group, with its hydrogen bond acceptors (the oxygens) and, in the case of primary or secondary sulfonamides, a hydrogen bond donor (the N-H), makes it a significant contributor to the molecular recognition and crystal engineering of these systems.

Exploration of Sulfonyl Radical Chemistry and Reactive Intermediates

The chemistry of sulfonyl radicals is central to many transformations involving sulfonamides. Sulfonyl radicals can be generated through various methods, including the photolysis or thermolysis of precursors in the presence of a radical initiator. nih.gov

Once formed, a key reaction of radicals positioned beta to a sulfonyl group is fragmentation via β-elimination. nih.gov This is a synthetically useful process for creating double bonds. For example, an α-sulfonamidoyl radical (where the radical is on the carbon attached to the sulfonamide nitrogen) readily undergoes fragmentation to eliminate a stable sulfonyl radical and form an imine. nih.gov This reaction is a characteristic of α-sulfonamidoyl radicals, regardless of how they are generated.

The generation of sulfonyl radicals can also be achieved under redox-neutral conditions using visible light. rsc.org This allows for controlled sulfonamidation or sulfonation of alkenes. The sulfonyl radical adds across the double bond, and the resulting alkyl radical intermediate is then trapped to furnish the final product. This approach avoids the use of stoichiometric oxidants or reductants that are often required in traditional methods. rsc.org

Structure Activity Relationship Sar Studies of N Ethyl 3,4 Dimethylbenzene 1 Sulfonamide Derivatives Non Clinical/in Vitro

Impact of Substituent Modifications on Molecular Functionality

Modifications to the core structure of N-ethyl-3,4-dimethylbenzene-1-sulfonamide can profoundly alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its interaction with biological targets.

The benzene (B151609) ring of the benzenesulfonamide (B165840) core is a critical determinant of biological activity. The introduction, removal, or alteration of substituents can significantly impact binding affinity and efficacy. For many sulfonamide classes, substitutions on the benzene ring are known to abolish or decrease activity, although specific modifications can also enhance potency. pharmacy180.com

The parent scaffold, this compound, features two methyl groups at the C3 and C4 positions. The effect of further substitutions can be rationalized based on their electronic and steric properties. For instance, the addition of electron-withdrawing groups, such as a nitro group, has been shown to increase the antibacterial activity of certain sulfonamide derivatives. nih.govfrontiersrj.com Conversely, introducing bulky substituents could create steric hindrance, potentially disrupting favorable interactions with a target protein's binding pocket. researchgate.net Studies on 1,4-bis(arylsulfonamido)benzene derivatives showed that adding substituents to the central benzene core generally led to improved potencies. nih.gov

| Position of Substitution | Substituent Type | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| C2 / C5 / C6 | Halogen (e.g., -F, -Cl) | Potentially Increased | Increases lipophilicity and can form halogen bonds, potentially enhancing binding affinity. |

| C2 / C5 / C6 | Nitro (-NO₂) | Potentially Increased | Strong electron-withdrawing nature can enhance interactions, as seen in other antimicrobial sulfonamides. frontiersrj.com |

| C2 / C5 / C6 | Amino (-NH₂) | Variable | Can form hydrogen bonds; however, its position relative to the sulfonamide group is critical for activity in certain classes (e.g., antibacterial sulfa drugs). pharmacy180.com |

| C2 / C5 / C6 | Large, Bulky Group (e.g., -t-Butyl) | Potentially Decreased | May cause steric clashes within the binding site, preventing optimal orientation. researchgate.net |

Replacing the ethyl group with longer alkyl chains (e.g., propyl, butyl) would systematically increase lipophilicity, which could enhance membrane permeability or hydrophobic interactions within a binding pocket. However, excessively long chains might reduce aqueous solubility or introduce unfavorable steric bulk. Introducing cyclic structures, such as a cyclopropyl or piperidine ring, can constrain the conformational flexibility of the side chain, potentially locking the molecule into a more bioactive conformation and improving binding affinity. nih.gov Research on N-alkyl sulfonamides derived from polycyclic hydrocarbons has identified potent anticancer agents, highlighting the therapeutic potential unlocked by modifying this position. okstate.edu

| Modification | Example Moiety | Potential Consequence | Underlying Principle |

|---|---|---|---|

| Chain Elongation | N-propyl, N-butyl | Increased lipophilicity; potential for enhanced hydrophobic interactions. | Systematic increase in nonpolar surface area. |

| Chain Branching | N-isopropyl, N-isobutyl | Increased steric bulk; may improve selectivity or hinder binding. | Steric constraints can favor binding to specific protein topologies. |

| Introduction of Cyclic Systems | N-cyclopropylmethyl, N-benzyl | Restricted conformational freedom; potential for π-stacking (benzyl). | Pre-organizing the ligand conformation can reduce the entropic penalty of binding. |

| Introduction of Heterocycles | N-(piperidin-4-yl) | Introduction of basic centers for salt formation or polar interactions. nih.gov | Heteroatoms can serve as hydrogen bond acceptors or donors. |

The sulfonamide group (-SO₂NH-) is a crucial pharmacophore. It is more stable than an amide linkage in biological systems and acts as a versatile hydrogen bond donor and acceptor. researchgate.net Alterations to this linker are less common but can yield derivatives with novel properties. One such modification is the conversion to a sulfonimidamide, which introduces chirality and an additional vector for substitution, allowing for fine-tuning of chemical and biological properties. acs.org Replacing the sulfonamide group entirely with an isosteric group like a carboxamide (-CONH-) has been shown to reduce or eliminate the activity of certain classes of sulfonamides, underscoring the linker's importance. pharmacy180.com

Analysis of Electronic and Steric Effects on Non-Clinical Biological Interactions

The biological activity of sulfonamide derivatives is governed by a delicate balance of electronic and steric factors. Quantum chemical studies on sulfanilamide and its derivatives have shown that the orientation of the sulfonamide moiety and its electronic properties are key to its function. researchgate.net

Electronic Effects: The electronic nature of substituents on the benzene ring influences the acidity of the sulfonamide N-H proton and the charge distribution across the molecule. Electron-withdrawing groups on the aryl ring generally increase the acidity of the sulfonamide proton, which can enhance binding to targets where an ionized form of the molecule is active. pharmacy180.com Heterocyclic substituents at the N¹ position can also significantly alter the electronic density and, consequently, the biological activity. nih.gov

Steric Effects: The size and shape of substituents play a critical role in determining how a molecule fits into its biological target. Bulky groups on the benzene ring or the N-alkyl moiety can create steric hindrance that prevents the molecule from achieving an optimal binding pose. researchgate.net Conversely, in some cases, increased bulk can enhance van der Waals interactions and improve binding affinity, particularly if the binding pocket is large and accommodating. nih.gov The spatial arrangement of functional groups is paramount for precise interactions with amino acid residues such as arginine, histidine, and lysine in proteins. pharmacy180.com

In Vitro Binding Affinity and Enzyme Inhibition Studies

Sulfonamides are a well-established class of enzyme inhibitors, with derivatives showing activity against a wide range of targets, including carbonic anhydrases, proteases, and kinases. ajchem-b.comajchem-b.com The this compound scaffold could potentially be adapted to inhibit various enzymes, depending on further structural modifications.

In vitro assays are essential for quantifying the potency of new derivatives. Binding affinity is often determined using techniques like fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), which measure the displacement of a fluorescent ligand from the target protein. nih.gov Enzyme inhibition is typically quantified by calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%. nih.gov

For example, studies on novel benzene sulfonamide-piperazine hybrids revealed potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the low millimolar range. nih.gov Molecular docking studies often complement experimental data, providing insights into the specific binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the sulfonamide derivative and the enzyme's active site. researchgate.net

| Compound Class | Target Enzyme | Inhibition Metric (IC₅₀) | Reference |

|---|---|---|---|

| Benzene sulfonamide-piperazine hybrid | Acetylcholinesterase (AChE) | 1.003 mM | nih.gov |

| Benzene sulfonamide-piperazine hybrid | Butyrylcholinesterase (BChE) | 1.008 mM | nih.gov |

| Thiazolo[3,4-d]isoxazole-benzenesulfonamide | Urease | 1.90 µM | nih.gov |

| 1,4-bis(arylsulfonamido)benzene derivative | Keap1-Nrf2 PPI | 64.5 nM | nih.gov |

Non Clinical Research Applications and Potential of N Ethyl 3,4 Dimethylbenzene 1 Sulfonamide

Role as a Synthetic Chemical Scaffold in Organic Synthesis

In organic synthesis, the term "scaffold" refers to a core molecular framework that can be systematically modified to create a library of related compounds. Arylsulfonamides, including N-ethyl-3,4-dimethylbenzene-1-sulfonamide, are considered essential scaffolds in the development of new molecules, particularly in the pharmaceutical and materials science sectors. rsc.org The robust nature of the sulfonamide group and the reactivity of the aromatic ring allow for a wide range of chemical transformations.

The structure of this compound provides multiple points for chemical modification, making it a valuable building block for constructing more complex molecules. The aromatic ring can undergo electrophilic substitution reactions, while the N-ethyl group can be modified or replaced. This modularity allows chemists to incorporate the dimethylbenzenesulfonamide core into larger, more intricate molecular designs. Efficient synthetic methods, such as nickel-catalyzed C-N bond formation, provide generic access to a broad range of N-aryl sulfonamide motifs, facilitating their use as foundational structures in drug discovery and synthesis. princeton.edu

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry. The sulfonamide functional group can be utilized as a precursor or a directing group in the synthesis of various sulfur- and nitrogen-containing heterocycles. While specific examples detailing the conversion of this compound into heterocyclic systems are not extensively documented in readily available literature, the general reactivity of N-aryl sulfonamides is well-established. For instance, intramolecular cyclization reactions involving the sulfonamide nitrogen and a suitably positioned group on the aromatic ring can lead to the formation of fused heterocyclic systems.

Exploration in Materials Science Research (Research Use Only)

While direct studies on this compound in materials science are limited, the broader class of aryl sulfonamides has been investigated for the creation of novel polymers. The sulfonamide moiety can act as an activating group in nucleophilic aromatic substitution polymerizations, enabling the synthesis of poly(aryl ether sulfonamide)s. researchgate.net These polymers are of interest due to their thermal stability and other physicochemical properties. Research has shown that polymers incorporating the sulfonamide group can exhibit moderate to high glass transition temperatures (ranging from 163 to 199 °C) and are thermally stable, with 5% weight loss occurring at temperatures between 398 to 442 °C in a nitrogen atmosphere. researchgate.net The specific properties of a polymer derived from this compound would depend on the comonomers used and the resulting polymer architecture.

Non-Clinical Biological Activity Studies

The sulfonamide group is a well-known pharmacophore, meaning it is a molecular feature responsible for a drug's biological activity. Consequently, many sulfonamide-containing compounds are evaluated for their interactions with biological targets in non-clinical, in vitro settings.

Sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.gov These enzymes contain a zinc ion in their active site, to which the sulfonamide group can coordinate, leading to inhibition of the enzyme's catalytic activity. Different isoforms of carbonic anhydrase exist (e.g., hCA I, II, IV, IX, XII), and developing isoform-selective inhibitors is a major goal of medicinal chemistry. nih.govresearchgate.net

While specific inhibition data for this compound is not prominently available, studies on structurally related benzenesulfonamides demonstrate potent, often nanomolar, inhibition of various CA isoforms. nih.govnih.gov The substitution pattern on the aromatic ring and the nature of the group on the sulfonamide nitrogen significantly influence both the potency and selectivity of inhibition. For example, research on a series of benzenesulfonamides showed that these compounds were moderate inhibitors of cytosolic isoforms hCA I and II but acted as low nanomolar or even subnanomolar inhibitors of tumor-associated isoforms hCA IX and XII. nih.gov

The table below presents representative inhibition data (as inhibition constants, Kᵢ) for a series of related aromatic sulfonamides against several human (h) carbonic anhydrase isoforms, illustrating the typical range of activity for this class of compounds.

| Compound/Analog | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Aromatic Sulfonamide I-1 | 231.4 | 215.8 | 611.1 | 645.2 |

| Aromatic Sulfonamide I-2 | 57.7 | 65.8 | 498.8 | 517.2 |

| Aromatic Sulfonamide I-3 | 59.8 | 81.1 | 507.9 | 736.7 |

Data sourced from a study on aromatic sulfonamide inhibitors and is intended to be representative of the compound class. researchgate.net Acetazolamide is a clinically used CA inhibitor shown for comparison.

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as biofilm formation and virulence factor production. nih.gov Inhibiting this system is a modern strategy to combat bacterial infections without promoting antibiotic resistance. news-medical.net Several classes of organic molecules are being investigated as QS inhibitors.

Recent research has identified sulfonamide-based compounds as potential inhibitors of QS systems. For example, a library of sulfonamide-based analogs of the diffusible signal factor (DSF) was shown to interfere with QS in pathogenic bacteria like Stenotrophomonas maltophilia. nih.gov Another study identified thiophenesulfonamides as specific inhibitors of the master QS transcription factor LuxR in pathogenic Vibrio species, with the most potent compounds acting at sub-micromolar concentrations. researchgate.net These studies suggest that the aryl sulfonamide scaffold, as present in this compound, has the potential to be explored for interaction with bacterial QS receptors, although specific data for this exact compound is not currently available.

An article on the non-clinical research applications of this compound cannot be generated as requested. Extensive searches for scientific literature detailing the specific biological activities of this compound have not yielded any relevant results.

Specifically, no research data was found concerning the following areas outlined in the provided structure:

Development as Analytical Standards and Reagents for Research Purposes:While this chemical is available from suppliers for research use, no specific documentation or studies were found detailing its development or application as an analytical standard or specialized research reagent.

Due to the absence of any research findings on this compound in these specified areas, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and content inclusions.

Q & A

Basic: What are the key considerations for synthesizing N-ethyl-3,4-dimethylbenzene-1-sulfonamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves multi-step reactions, including sulfonylation of a substituted benzene precursor followed by N-ethylation. Critical factors include:

- Reagent Selection: Use of ethylating agents like ethyl iodide or diethyl sulfate under anhydrous conditions to avoid side reactions .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while temperature control (60–80°C) minimizes decomposition .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%). LC-MS or NMR validates intermediate and final product integrity .

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

Methodological Answer:

Advanced optimization requires a Design of Experiments (DoE) approach:

- Parameter Screening: Evaluate temperature, solvent polarity, and catalyst loading (e.g., K₂CO₃ for deprotonation) using fractional factorial design .

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., sluggish N-ethylation) .

- Controlled Additions: Slow addition of ethylating agents reduces exothermic side reactions, improving yields by 15–20% .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR confirms ethyl group integration (δ 1.2–1.4 ppm, triplet for CH₃; δ 3.3–3.5 ppm, quartet for CH₂) and aromatic protons (δ 7.0–7.8 ppm). ¹³C NMR identifies sulfonamide sulfur-linked carbons (δ 45–50 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular ion [M+H]⁺ with <2 ppm error .

- X-Ray Crystallography: Resolves spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies .

Advanced: How can computational methods enhance the interpretation of structural and electronic properties?

Methodological Answer:

- DFT Calculations: Gaussian or ORCA software models electron density maps to predict reactive sites (e.g., sulfonamide sulfur as nucleophilic center) .

- Molecular Dynamics (MD): Simulates solvation effects in biological matrices, guiding solubility improvements .

- Docking Studies: AutoDock Vina predicts binding affinities to targets like carbonic anhydrase, informing SAR modifications .

Basic: What biological activities are associated with this compound, and how are they assessed?

Methodological Answer:

- Enzyme Inhibition: Standard assays (e.g., fluorometric or colorimetric) measure IC₅₀ against carbonic anhydrase isoforms. Pre-incubation with enzyme and varying inhibitor concentrations (0.1–100 µM) identifies potency .

- Antimicrobial Screening: Broth microdilution (CLSI guidelines) tests MIC values against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity: MTT assays on HEK-293 or HepG2 cells ensure selectivity (therapeutic index >10) .

Advanced: How can contradictory data in biological assays be resolved?

Methodological Answer:

- Source Identification: Compare assay conditions (e.g., pH, cofactors like Zn²⁺ for metalloenzymes) across studies .

- Orthogonal Validation: Use SPR (surface plasmon resonance) to confirm binding kinetics if fluorescence assays show variability .

- Meta-Analysis: Apply statistical tools (e.g., Cochrane Review) to aggregate data from ≥5 independent studies, weighting for sample size and methodology rigor .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-UV: C18 column, mobile phase: 60:40 acetonitrile/0.1% formic acid, λ = 254 nm. LOD: 0.1 µg/mL .

- LC-MS/MS: MRM transitions (e.g., m/z 298 → 156) enhance specificity in biological fluids .

- Solubility Profiling: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid identifies formulation challenges .

Advanced: What hyphenated techniques improve metabolite identification in pharmacokinetic studies?

Methodological Answer:

- UHPLC-Q-TOF-MS: Combines high resolution (R > 30,000) with MS/MS fragmentation to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Radiolabeling: ¹⁴C-tracing in rodent models quantifies excretion pathways (urinary vs. fecal) .

- Microsomal Incubations: Human liver microsomes + NADPH identify CYP450-mediated oxidation hotspots .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

- Substituent Scanning: Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance sulfonamide acidity, improving target binding .

- Bioisosteric Replacement: Swap ethyl group with cyclopropyl to modulate lipophilicity (clogP 2.5 → 2.1) and BBB penetration .

- Co-crystallization: Resolve X-ray structures with carbonic anhydrase II (PDB ID) to identify hydrogen-bonding interactions for optimization .

Basic: What stability conditions are recommended for long-term storage of this compound?

Methodological Answer:

- Temperature: Store at -20°C in amber vials to prevent photodegradation .

- Humidity Control: Desiccants (silica gel) maintain stability in hygroscopic solid forms .

- Solution Stability: Avoid aqueous buffers (pH >8) to prevent hydrolysis; use DMSO stock solutions (<6 months at -80°C) .

Advanced: What mechanistic insights explain the pH-dependent degradation of this compound?

Methodological Answer:

- Hydrolysis Pathways: Under acidic conditions (pH <3), sulfonamide cleavage occurs via SN1 mechanism; alkaline conditions (pH >10) favor nucleophilic attack at the sulfur center .

- Kinetic Modeling: Arrhenius plots (4°C, 25°C, 40°C) calculate activation energy (Eₐ) to predict shelf life .

- Degradant Identification: HRMS and ¹H NMR track formation of benzene sulfonic acid and ethylamine byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.